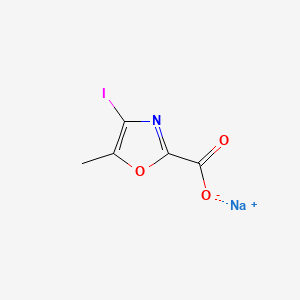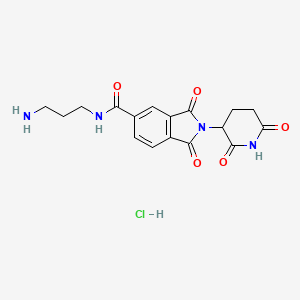![molecular formula C9H16Cl2N2O B6611107 3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride CAS No. 2866307-36-8](/img/structure/B6611107.png)
3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride, also known as 3-MPDHC, is an organic compound with a wide range of applications in scientific research. It is a white crystalline solid with a melting point of 99-101 °C and a molecular weight of 225.7 g/mol. 3-MPDHC is a member of the pyridine family and is widely used as a reagent in organic synthesis. It is also used as a ligand in coordination chemistry, as an ion-pairing agent in chromatography, and as a drug in pharmacology.
科学的研究の応用
3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as an ion-pairing agent in chromatography. It is also used in pharmacology as a drug, and in biochemistry as a buffer. It is used to study the structure and function of proteins, and to study the interaction between proteins and other molecules. In addition, it is used to study the binding of metal ions to proteins and other molecules.
作用機序
3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride acts as an ion-pairing agent in chromatography, which allows for the separation of molecules based on their size and charge. It is also used as a ligand in coordination chemistry, which allows for the binding of metal ions to proteins and other molecules. In pharmacology, it acts as a drug, which binds to specific receptors in the body and activates certain physiological processes. In biochemistry, it acts as a buffer, which helps to maintain the pH of solutions.
Biochemical and Physiological Effects
3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride has a wide range of biochemical and physiological effects. It is used as a drug in pharmacology and can bind to specific receptors in the body to activate certain physiological processes. It is also used as a reagent in organic synthesis and can be used to study the structure and function of proteins, as well as the interaction between proteins and other molecules. In addition, it can be used to study the binding of metal ions to proteins and other molecules.
実験室実験の利点と制限
The use of 3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride in laboratory experiments has several advantages. It is a relatively inexpensive reagent and is readily available. It is also a versatile reagent, which can be used to study a wide range of biochemical and physiological processes. Additionally, it is a relatively non-toxic compound, which makes it safe to use in laboratory experiments.
However, there are some limitations to the use of 3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride in laboratory experiments. It is a relatively insoluble compound, which can make it difficult to dissolve in aqueous solutions. Additionally, it is not very stable, and can decompose over time. Finally, it is not very soluble in organic solvents, which can make it difficult to use in certain types of experiments.
将来の方向性
The future of 3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride in scientific research is promising. It can be used to study the structure and function of proteins, as well as the interaction between proteins and other molecules. In addition, it can be used to study the binding of metal ions to proteins and other molecules. Furthermore, it can be used as a drug in pharmacology to bind to specific receptors in the body and activate certain physiological processes. Finally, it can be used as a buffer in biochemistry to maintain the pH of solutions.
合成法
3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride is synthesized by the reaction of 3-methylpyridine with propan-1-amine in the presence of hydrochloric acid. The reaction is carried out at room temperature and yields a white crystalline product. The reaction proceeds in two steps: first, the pyridine ring is opened by the hydrochloric acid, and then the amine group is added to the pyridinium salt. The overall reaction is shown in the following equation:
3-Methylpyridine + Propan-1-amine + HCl → 3-[(5-methylpyridin-2-yl)oxy]propan-1-amine dihydrochloride
特性
IUPAC Name |
3-(5-methylpyridin-2-yl)oxypropan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-8-3-4-9(11-7-8)12-6-2-5-10;;/h3-4,7H,2,5-6,10H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXNCPQFNSBHRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OCCCN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal](/img/structure/B6611043.png)
![2-{[(tert-butoxy)carbonyl]amino}bicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B6611047.png)






![tert-butyl N-{2-[(fluorosulfonyl)amino]ethyl}carbamate](/img/structure/B6611076.png)
![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-7-yl}methanamine hydrochloride](/img/structure/B6611095.png)

![1-(azidomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B6611117.png)
![methyl 4-oxo-3H,4H-pyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B6611122.png)